molecular formula C12H13FO2 B13259578 2-[(4-Fluorophenyl)methyl]pent-4-enoic acid

2-[(4-Fluorophenyl)methyl]pent-4-enoic acid

Cat. No.: B13259578
M. Wt: 208.23 g/mol
InChI Key: XWAYSDLPICFZLT-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]pent-4-enoic acid is an organic compound with the molecular formula C12H13FO2 It is characterized by the presence of a fluorophenyl group attached to a pentenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Fluorophenyl)methyl]pent-4-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzaldehyde.

    Formation of Intermediate: 4-fluorobenzaldehyde reacts with an appropriate alkylating agent to form 4-fluorobenzyl bromide.

    Alkylation: The 4-fluorobenzyl bromide is then reacted with pent-4-enoic acid under basic conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of phase transfer catalysts to enhance reaction rates.

    Solvents: Selection of solvents that improve yield and purity.

    Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Fluorophenyl)methyl]pent-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of 2-[(4-Fluorophenyl)methyl]pentanoic acid.

    Reduction: Formation of 2-[(4-Fluorophenyl)methyl]pentane.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-[(4-Fluorophenyl)methyl]pent-4-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methyl]pent-4-enoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 2-[(4-Bromophenyl)methyl]pent-4-enoic acid
  • 2-[(4-Chlorophenyl)methyl]pent-4-enoic acid
  • 2-[(4-Methylphenyl)methyl]pent-4-enoic acid

Comparison:

  • Uniqueness: The presence of the fluorine atom in 2-[(4-Fluorophenyl)methyl]pent-4-enoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its bromine, chlorine, and methyl analogs.
  • Reactivity: The fluorine atom can influence the reactivity of the compound, making it more or less reactive in certain chemical reactions.
  • Biological Activity: The fluorine atom can enhance the compound’s ability to interact with biological targets, potentially leading to improved therapeutic properties.

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]pent-4-enoic acid

InChI

InChI=1S/C12H13FO2/c1-2-3-10(12(14)15)8-9-4-6-11(13)7-5-9/h2,4-7,10H,1,3,8H2,(H,14,15)

InChI Key

XWAYSDLPICFZLT-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CC1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

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